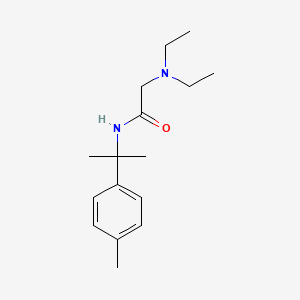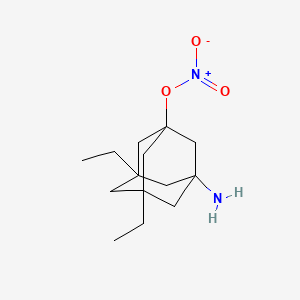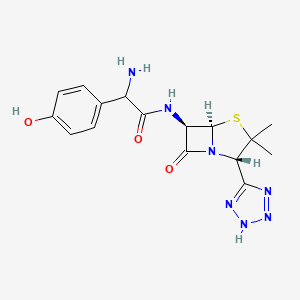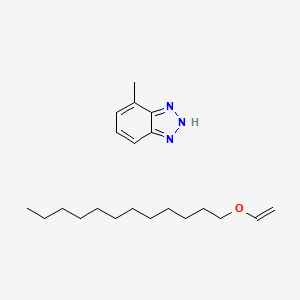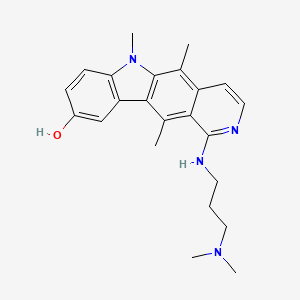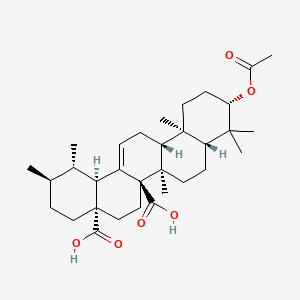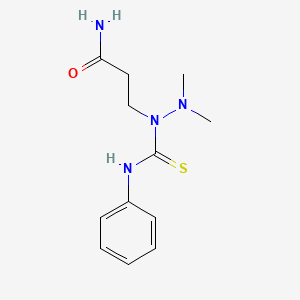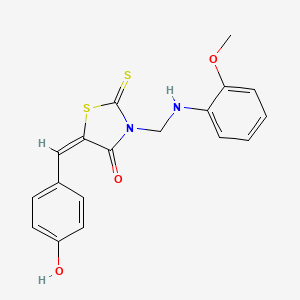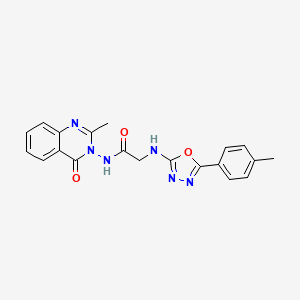
2-Oxazolemethanamine, 5-(3,4-dichlorophenyl)-N-ethyl-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxazolemethanamine, 5-(3,4-dichlorophenyl)-N-ethyl-, monohydrochloride is a chemical compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolemethanamine, 5-(3,4-dichlorophenyl)-N-ethyl-, monohydrochloride typically involves the formation of the oxazole ring followed by the introduction of the 3,4-dichlorophenyl and N-ethyl groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the oxazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the 3,4-dichlorophenyl group via electrophilic aromatic substitution.
Amine Alkylation: Alkylation of the amine group with ethyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxazolemethanamine, 5-(3,4-dichlorophenyl)-N-ethyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to oxazole N-oxides using oxidizing agents.
Reduction: Reduction of the oxazole ring or the dichlorophenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions on the oxazole ring or the phenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction could lead to partially or fully reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-Oxazolemethanamine, 5-(3,4-dichlorophenyl)-N-ethyl-, monohydrochloride would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxazolemethanamine derivatives: Compounds with similar oxazole structures but different substituents.
3,4-Dichlorophenyl derivatives: Compounds with the same phenyl group but different core structures.
Uniqueness
The uniqueness of 2-Oxazolemethanamine, 5-(3,4-dichlorophenyl)-N-ethyl-, monohydrochloride lies in its specific combination of the oxazole ring, dichlorophenyl group, and N-ethyl substitution, which may confer unique biological or chemical properties.
Eigenschaften
CAS-Nummer |
64639-90-3 |
|---|---|
Molekularformel |
C12H13Cl3N2O |
Molekulargewicht |
307.6 g/mol |
IUPAC-Name |
N-[[5-(3,4-dichlorophenyl)-1,3-oxazol-2-yl]methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C12H12Cl2N2O.ClH/c1-2-15-7-12-16-6-11(17-12)8-3-4-9(13)10(14)5-8;/h3-6,15H,2,7H2,1H3;1H |
InChI-Schlüssel |
UPVKRWLATXDPLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC1=NC=C(O1)C2=CC(=C(C=C2)Cl)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


